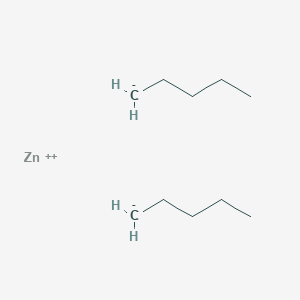
Dipentylzinc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentylzinc is an organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. This compound is a colorless liquid that is highly reactive and has a strong odor. This compound is commonly used as a reagent in organic chemistry for the synthesis of complex organic molecules.
Applications De Recherche Scientifique
Dipentylzinc has been widely used in scientific research for its potential applications in organic synthesis, materials science, and catalysis. In organic synthesis, this compound is used as a reagent for the synthesis of complex organic molecules such as natural products and pharmaceuticals. In materials science, this compound has been used to synthesize metal-organic frameworks (MOFs) and other porous materials. In catalysis, this compound has been used as a catalyst for various reactions such as cross-coupling reactions, addition reactions, and reduction reactions.
Mécanisme D'action
The mechanism of action of dipentylzinc in organic synthesis and catalysis is based on its ability to act as a nucleophile and a Lewis acid. As a nucleophile, this compound can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. As a Lewis acid, this compound can coordinate with other molecules and activate them for further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it is known that this compound is highly reactive and can react with water and air, leading to the formation of toxic byproducts such as hydrogen gas and zinc oxide. Therefore, it is important to handle this compound with caution and in a well-ventilated area.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using dipentylzinc in lab experiments include its high reactivity, selectivity, and versatility. This compound can be used as a reagent for various reactions, including cross-coupling reactions, addition reactions, and reduction reactions. However, this compound is highly reactive and can react with air and water, leading to the formation of unwanted byproducts. Therefore, it is important to handle this compound with care and in a well-ventilated area.
Orientations Futures
There are several future directions for the use of dipentylzinc in scientific research. One direction is to explore its potential applications in the synthesis of new materials such as MOFs and other porous materials. Another direction is to investigate its potential as a catalyst for new reactions and to optimize its catalytic activity. Additionally, there is potential for the use of this compound in biomedical applications, such as drug delivery and imaging. Further research is needed to fully explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a highly reactive organometallic compound that has been extensively studied for its potential applications in various fields such as organic synthesis, materials science, and catalysis. This compound has been used as a reagent for the synthesis of complex organic molecules, as a catalyst for various reactions, and as a precursor for the synthesis of new materials. While this compound has many advantages, it is important to handle it with caution due to its highly reactive nature. Future research directions include exploring its potential in the synthesis of new materials, as a catalyst for new reactions, and in biomedical applications.
Méthodes De Synthèse
The synthesis of dipentylzinc can be achieved by reacting pentylmagnesium bromide with zinc chloride in diethyl ether. The reaction is usually carried out at low temperatures (-78°C) to prevent the formation of unwanted side products. The resulting this compound can be purified by distillation under reduced pressure.
Propriétés
Numéro CAS |
14402-93-8 |
|---|---|
Formule moléculaire |
C10H22Zn |
Poids moléculaire |
207.7 g/mol |
Nom IUPAC |
zinc;pentane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-3-5-4-2;/h2*1,3-5H2,2H3;/q2*-1;+2 |
Clé InChI |
XMDFGRGFVRKBKS-UHFFFAOYSA-N |
SMILES |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
SMILES canonique |
CCCC[CH2-].CCCC[CH2-].[Zn+2] |
Synonymes |
Dipentylzinc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




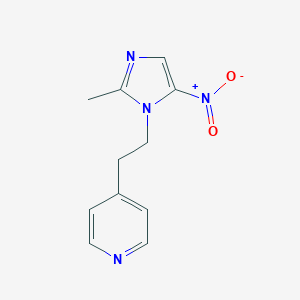


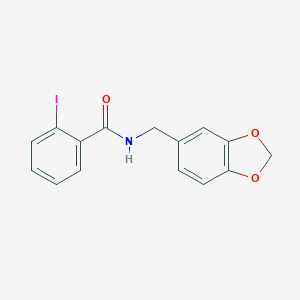
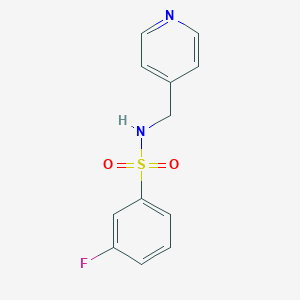
![1-[(2,4-Dimethylphenyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B225847.png)
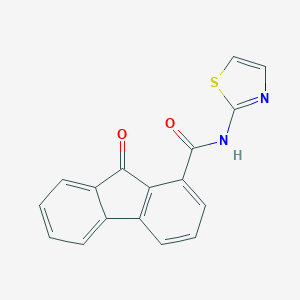
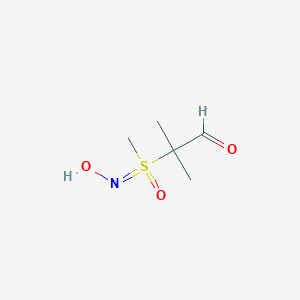
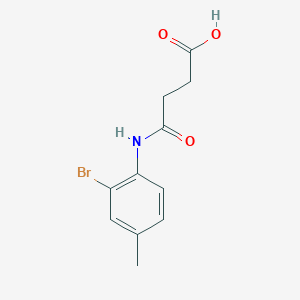
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B225868.png)

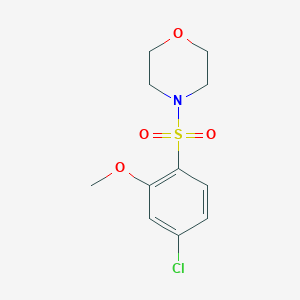
![6-[(4-Acetamidophenyl)carbamoyl]-4-methylcyclohex-3-ene-1-carboxylic acid](/img/structure/B225875.png)